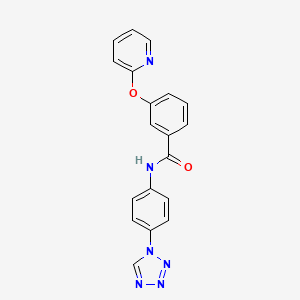

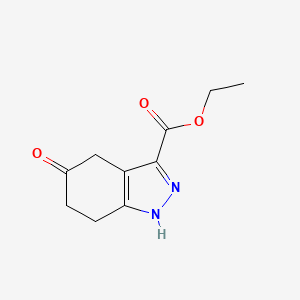

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide" is a heterocyclic compound that appears to be of interest due to its potential biological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, characterization, and biological evaluation, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related heterocyclic benzamide compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, indicating a method that could potentially be adapted for the synthesis of "this compound" . Additionally, the synthesis of complex benzamide derivatives, such as those reported in the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides, involves reductions and condensation reactions .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as NMR, FT-IR, and Mass spectroscopy, as well as X-ray crystallography . These techniques provide detailed information about the molecular geometry, electronic structure, and potential interaction sites for biological activity. Theoretical methods like density functional theory (DFT) are also employed to predict and rationalize the molecular properties .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of reactive groups such as tetrazolyl or pyridyl can influence the compound's reactivity towards nucleophiles or electrophiles. For example, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide involves a methylation step, which could be relevant for the modification of "this compound" .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Compounds with similar structures have been found to exhibit luminescence and aggregation-enhanced emission, which could suggest similar properties for the compound . Additionally, the presence of substituents like tetrazolyl and pyridyl groups can affect the acidity, basicity, and overall polarity of the molecule, which in turn influences its biological activity .

Applications De Recherche Scientifique

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, particularly those incorporating pyridine, pyrimidine, and tetrazole rings, play a crucial role in the development of new pharmaceuticals. These compounds are pivotal in the synthesis of drugs due to their diverse biological activities, which include antitumor, anti-inflammatory, antiviral, and antibacterial effects. Their structural versatility allows for targeted modifications to enhance drug specificity and reduce systemic side effects (Zhu & Jiang, 2018).

Optical Sensors and Environmental Monitoring

Pyrimidine derivatives, due to their ability to form both coordination and hydrogen bonds, are excellent candidates for use as optical sensors. These materials have significant applications in environmental monitoring, where they can detect various chemical species with high specificity and sensitivity (Jindal & Kaur, 2021).

Advances in Organic Synthesis and Catalysis

The chemistry of heterocyclic N-oxide derivatives, which are synthesized from pyridine and indazole among others, demonstrates significant functionalities in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in the formation of metal complexes, catalysts design, asymmetric synthesis, and as precursors in the development of drugs with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Nutritional and Pharmacological Effects

The structural modification of heterocyclic compounds has led to the discovery of molecules with significant nutritional and pharmacological effects. Specifically, compounds containing phenolic hydroxyl groups or aryl groups at specific positions exhibit strong bioactivities, including antioxidant, anti-HIV, and antitumor activities. Such modifications guide the rational design of new leads for therapeutic applications (Zhu & Jiang, 2018).

Environmental Fate and Behavior of Heterocyclic Compounds

The environmental fate and behavior of heterocyclic compounds, including their degradation, persistence, and potential toxicological effects, are of significant interest. These studies are crucial for understanding the ecological impact of chemical pollutants and for developing strategies to mitigate their presence in the environment (Haman et al., 2015).

Propriétés

IUPAC Name |

3-pyridin-2-yloxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O2/c26-19(22-15-7-9-16(10-8-15)25-13-21-23-24-25)14-4-3-5-17(12-14)27-18-6-1-2-11-20-18/h1-13H,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKLBIPXHLTGPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2522140.png)

![5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2522141.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide](/img/structure/B2522145.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522146.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2522149.png)

![3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522156.png)

![N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2522159.png)